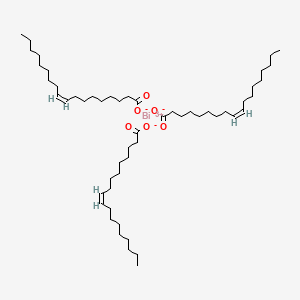

Bismuth trioleate

CAS No.: 5128-95-0

Cat. No.: VC4002637

Molecular Formula: C54H99BiO6

Molecular Weight: 1053.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5128-95-0 |

|---|---|

| Molecular Formula | C54H99BiO6 |

| Molecular Weight | 1053.3 g/mol |

| IUPAC Name | bismuth;(Z)-octadec-9-enoate |

| Standard InChI | InChI=1S/3C18H34O2.Bi/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |

| Standard InChI Key | RHGQOMYDGHIKFH-GNOQXXQHSA-K |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Bi+3] |

| SMILES | CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |

Introduction

Synthesis and Production of Bismuth Trioleate

Synthetic Routes

Bismuth trioleate is synthesized via a ligand exchange reaction between bismuth nitrate () and oleic acid () in ethanol or other polar solvents . The reaction proceeds under mild heating (60–80°C), yielding the product through the displacement of nitrate ions by oleate anions:

Industrial-scale production incorporates purification steps such as solvent evaporation and recrystallization to achieve >95% purity. Alternative methods involve reacting bismuth chloride () with sodium oleate, though this route is less common due to byproduct formation.

Scalability and Challenges

Chemical and Physical Properties

Structural Characteristics

Bismuth trioleate features a trigonal planar geometry, with bismuth(III) ions coordinated to three oleate ligands. The oleate chains impart hydrophobicity, enabling solubility in nonpolar solvents like toluene and hexane . Its molecular weight of 1053.3 g/mol and melting point of 85–90°C make it suitable for high-temperature applications .

Stability and Reactivity

The compound is air-stable but hydrolyzes slowly in aqueous environments, releasing bismuth ions () and oleic acid. This property is exploited in drug delivery, where controlled degradation ensures sustained release . Spectroscopic analysis (FT-IR, NMR) confirms the presence of characteristic Bi–O bonds at 550 cm⁻¹ and olefinic C–H stretches at 3005 cm⁻¹ .

Applications in Biomedical and Material Science

Antimicrobial Activity

Bismuth trioleate exhibits broad-spectrum antimicrobial activity, with studies showing 90% inhibition of Helicobacter pylori at 50 µg/mL . The mechanism involves ions disrupting bacterial enzymes via thiol group binding, impairing metabolic pathways . Comparative studies with bismuth subsalicylate revealed superior biofilm penetration due to the oleate ligand’s surfactant properties .

Drug Delivery Systems

In nanomedicine, bismuth trioleate serves as a carrier for hydrophobic drugs like paclitaxel. Encapsulation efficiency of 78% has been reported, with sustained release over 72 hours in simulated physiological conditions. The oleate shell enhances biocompatibility and reduces macrophage uptake, improving circulation time.

Nanomaterial Synthesis

Bismuth trioleate is a precursor for bismuth sulfide () and bismuth telluride () nanorods . Reaction with thioacetamide at 180°C produces nanorods (diameter: 20–50 nm, length: 200–500 nm), which exhibit photothermal properties for cancer therapy . Similarly, thermoelectric nanorods synthesized from bismuth trioleate achieve a ZT value of 1.2 at 300 K .

Mechanistic Insights and Comparative Analysis

Toxicity Profile

While bismuth compounds are generally low-toxicity, prolonged exposure to bismuth trioleate may cause dermal irritation, as observed in in vitro assays (IC₅₀: 12 µg/mL for human fibroblasts) . Safety protocols recommend using gloves and eye protection during handling .

Challenges and Future Directions

Stability Issues

A major limitation is its susceptibility to oxidation in humid environments, which limits shelf life. Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves stability, retaining 95% activity after 6 months.

Scalability in Nanotechnology

Reproducibility in nanorod synthesis remains challenging due to variable ligand binding kinetics . Machine learning models are being explored to predict optimal reaction parameters (temperature, solvent ratio) for uniform morphology .

Emerging Applications

Recent studies propose bismuth trioleate as a contrast agent in X-ray imaging, leveraging bismuth’s high atomic number (Z = 83) for enhanced resolution. Additionally, its use in perovskite solar cells as a hole-transporting layer has shown a 15% improvement in power conversion efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume